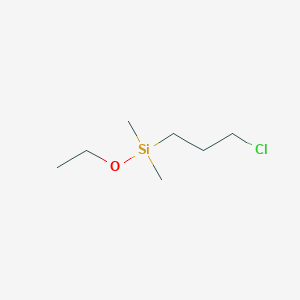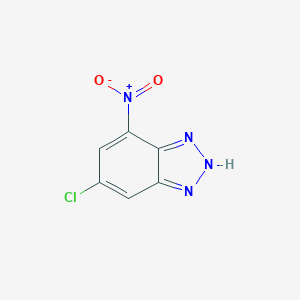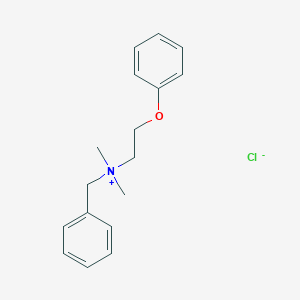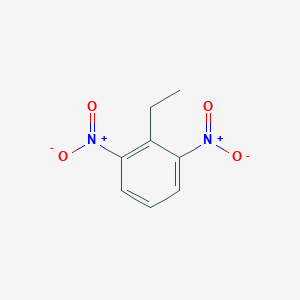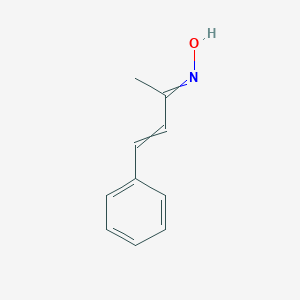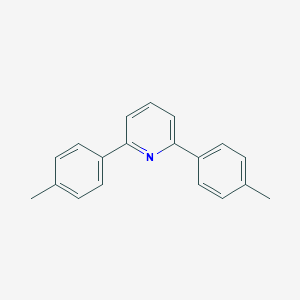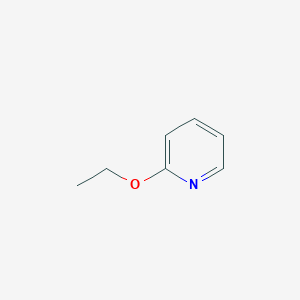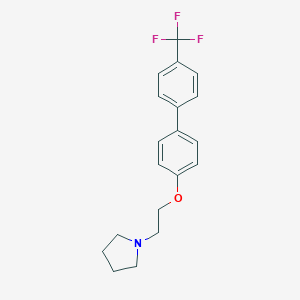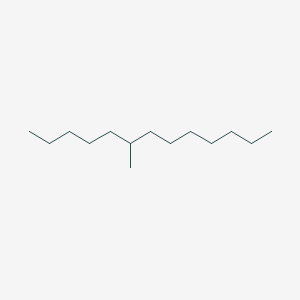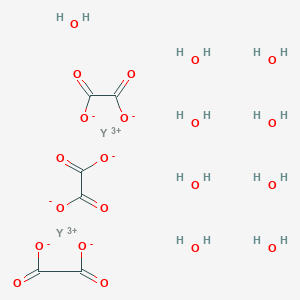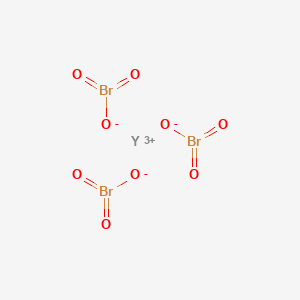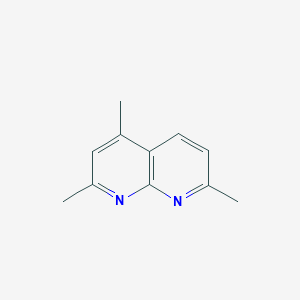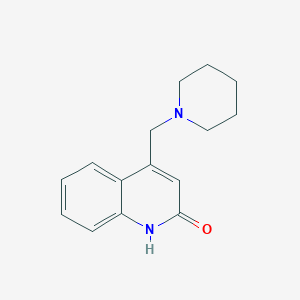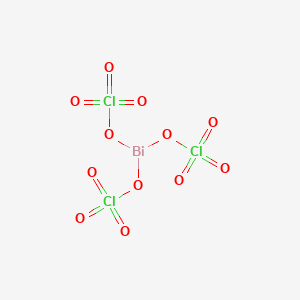
Diperchloryloxybismuthanyl perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diperchloryloxybismuthanyl perchlorate is a chemical compound with the molecular formula of BiCl3O5. It is a white crystalline powder that is used in various scientific research applications due to its unique properties.
Mécanisme D'action
Diperchloryloxybismuthanyl perchlorate works by disrupting the cell membrane of bacteria and fungi. It reacts with the amino acids in the cell membrane, causing it to break down and ultimately leading to the death of the microorganism.
Effets Biochimiques Et Physiologiques
Diperchloryloxybismuthanyl perchlorate has been shown to have low toxicity in animals and humans. However, prolonged exposure to high concentrations of the compound can lead to respiratory and skin irritation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Diperchloryloxybismuthanyl perchlorate in lab experiments is its high stability and solubility in water. Additionally, it is relatively cheap compared to other disinfectants. However, one limitation is that it can only be used in certain types of experiments due to its antibacterial and antifungal properties.
Orientations Futures
There are several future directions for the use of Diperchloryloxybismuthanyl perchlorate in scientific research. One potential application is in the development of new disinfectants for use in hospitals and other healthcare facilities. Additionally, it could be used in the synthesis of new organic compounds with antibacterial and antifungal properties. Further research is needed to fully understand the potential uses of Diperchloryloxybismuthanyl perchlorate in scientific research.
In conclusion, Diperchloryloxybismuthanyl perchlorate is a unique chemical compound that has several potential applications in scientific research. Its antibacterial and antifungal properties make it a valuable tool in the development of new disinfectants and organic compounds. However, further research is needed to fully understand its potential uses and limitations.
Méthodes De Synthèse
Diperchloryloxybismuthanyl perchlorate can be synthesized by reacting bismuth nitrate pentahydrate with sodium perchlorate in the presence of hydrochloric acid. The reaction produces a white precipitate, which is then washed and dried to obtain the final product.
Applications De Recherche Scientifique
Diperchloryloxybismuthanyl perchlorate has been widely used in scientific research due to its antibacterial and antifungal properties. It has been used as a disinfectant in hospitals and laboratories. Additionally, it has been used in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
14059-45-1 |
|---|---|
Nom du produit |
Diperchloryloxybismuthanyl perchlorate |
Formule moléculaire |
BiCl3O12 |
Poids moléculaire |
507.33 g/mol |
Nom IUPAC |
diperchloryloxybismuthanyl perchlorate |
InChI |
InChI=1S/Bi.3ClHO4/c;3*2-1(3,4)5/h;3*(H,2,3,4,5)/q+3;;;/p-3 |
Clé InChI |
VDQDGCAHVVNVDM-UHFFFAOYSA-K |
SMILES |
O=Cl(=O)(=O)O[Bi](OCl(=O)(=O)=O)OCl(=O)(=O)=O |
SMILES canonique |
O=Cl(=O)(=O)O[Bi](OCl(=O)(=O)=O)OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



